![molecular formula C10H9ClO2 B052301 1-(2-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 122143-19-5](/img/structure/B52301.png)
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those related to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, often involves the reaction of cyanoacetate and dibromoethane or similar starting materials. These processes typically yield protected and unprotected β-oligopeptides, highlighting the versatility of cyclopropane-based syntheses in generating complex molecular structures (Abele, Seiler, & Seebach, 1999).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in understanding the molecular structure of cyclopropane derivatives, revealing characteristic secondary-structural motifs such as eight-membered rings with hydrogen bonding. These structural insights are critical for predicting the reactivity and interaction potential of these molecules (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropane compounds exhibit unique reactivity due to their strained ring system. For example, they participate in reactions such as carbenylation and cyclopropanation, leading to novel cyclopropane derivatives with significant synthetic and potential application value (Nikonova et al., 2018).
Scientific Research Applications
Synthesis of Chiral Intermediates and Medicinal Compounds : Compounds such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor synthesis, show promise in green and environmentally sound industrial applications due to high productivity and space–time yield in biocatalysis (Guo et al., 2017).
Bioactive Derivatives : Certain derivatives of cyclopropanecarboxylic acid exhibit significant bioactivity, such as herbicidal and fungicidal properties (Tian et al., 2009).
Pharmaceutical Applications : 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown potential as antidepressants. One such compound, midalcipran, is in phase III clinical evaluation (Bonnaud et al., 1987).
Synthesis of Optically Active Compounds : Studies like those on 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid focus on preparing optically active compounds, which are crucial in various chemical syntheses (Pirrung et al., 1989).
Environmental Monitoring and Safety : The detection and quantification of cyclopropane-1-carboxylic acid derivatives in human urine have implications for monitoring exposure to synthetic pyrethroids in environmental and occupational health contexts (Arrebola et al., 1999).
Neuropharmacology and Alzheimer's Disease : Compounds like 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074) are being studied for their effects on β‐amyloid pathology and spatial memory in Alzheimer's disease models (Imbimbo et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODFVANRHMDSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629956 | |
Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
122143-19-5 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122143-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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